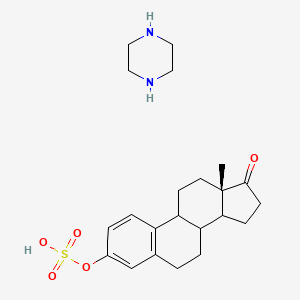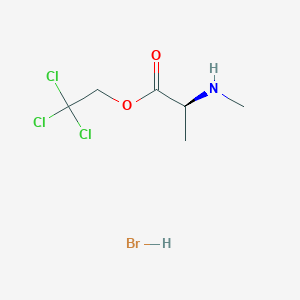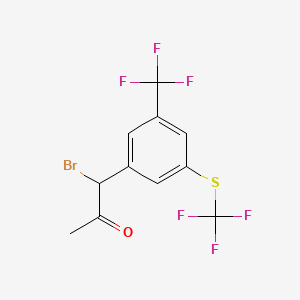
1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Fluorination: Introduction of fluorine atoms into the benzene ring using fluorinating agents such as or .
Methoxylation: in the presence of a base like .
Ethoxylation: The ethoxy group is introduced using and a suitable catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The process typically includes:
Batch Processing: Sequential addition of reagents in a controlled environment.
Continuous Flow Processing: Continuous addition of reagents and removal of products to maintain steady-state conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like or in polar aprotic solvents.
Oxidation: Oxidizing agents such as or .
Reduction: Reducing agents like or .
Major Products
Substitution Products: Compounds with different functional groups replacing the fluorine atoms.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydrogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene involves its interaction with molecular targets through:
Electrophilic Aromatic Substitution: The fluorine atoms and difluoromethoxy group make the benzene ring more susceptible to electrophilic attack.
Hydrogen Bonding: The ethoxy group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Difluoro-2-difluoromethoxy-4-methoxybenzene
- 1,3-Difluoro-2-difluoromethoxy-4-propoxybenzene
- 1,3-Difluoro-2-difluoromethoxy-4-butoxybenzene
Uniqueness
1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene is unique due to the presence of both difluoromethoxy and ethoxy groups, which confer distinct chemical properties such as increased reactivity and potential for diverse chemical transformations compared to its analogs.
Propiedades
Fórmula molecular |
C9H8F4O2 |
|---|---|
Peso molecular |
224.15 g/mol |
Nombre IUPAC |
3-(difluoromethoxy)-1-ethoxy-2,4-difluorobenzene |
InChI |
InChI=1S/C9H8F4O2/c1-2-14-6-4-3-5(10)8(7(6)11)15-9(12)13/h3-4,9H,2H2,1H3 |
Clave InChI |
YQDRKMZBKABJJH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1)F)OC(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide](/img/structure/B14062218.png)






![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)ethan-1-one](/img/structure/B14062264.png)



![(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14062285.png)

